10-[(Z)-2-(dimethylamino)ethenyl]-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7,10,12-hexaene-5-carbonitrile
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Overview
Description
10-[(Z)-2-(dimethylamino)ethenyl]-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7,10,12-hexaene-5-carbonitrile is a complex organic compound known for its unique structure and potential applications in various fields. This compound features a tricyclic framework with multiple nitrogen atoms and a dimethylamino group, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-[(Z)-2-(dimethylamino)ethenyl]-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7,10,12-hexaene-5-carbonitrile typically involves multi-step organic reactions. One common approach is the cyclization of a suitable precursor containing the necessary functional groups. The reaction conditions often include the use of strong bases or acids to facilitate the cyclization process, along with solvents such as dichloromethane or ethanol to dissolve the reactants.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include continuous flow reactors to maintain consistent reaction conditions and reduce the risk of side reactions. Purification steps such as recrystallization or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
10-[(Z)-2-(dimethylamino)ethenyl]-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7,10,12-hexaene-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into reduced forms with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Scientific Research Applications
10-[(Z)-2-(dimethylamino)ethenyl]-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7,10,12-hexaene-5-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 10-[(Z)-2-(dimethylamino)ethenyl]-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7,10,12-hexaene-5-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways, resulting in therapeutic outcomes.
Comparison with Similar Compounds
Similar Compounds
10-[(Z)-2-(dimethylamino)ethenyl]-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7,10,12-hexaene-5-carbonitrile: shares similarities with other tricyclic compounds containing nitrogen atoms, such as:
Uniqueness
The uniqueness of this compound lies in its specific arrangement of functional groups and the presence of the dimethylamino group, which imparts distinct chemical and biological properties compared to its analogues.
Properties
Molecular Formula |
C14H12N6 |
---|---|
Molecular Weight |
264.29 g/mol |
IUPAC Name |
10-[(E)-2-(dimethylamino)ethenyl]-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,10,12-hexaene-5-carbonitrile |
InChI |
InChI=1S/C14H12N6/c1-19(2)6-4-12-11-9-17-14-10(7-15)8-18-20(14)13(11)3-5-16-12/h3-6,8-9H,1-2H3/b6-4+ |
InChI Key |
VSEHXOIVAKSMIV-GQCTYLIASA-N |
Isomeric SMILES |
CN(C)/C=C/C1=NC=CC2=C1C=NC3=C(C=NN23)C#N |
Canonical SMILES |
CN(C)C=CC1=NC=CC2=C1C=NC3=C(C=NN23)C#N |
Origin of Product |
United States |
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